molecular formula C14H13FN2 B14114932 N-Benzyl-4-fluorobenzenecarboximidamide

N-Benzyl-4-fluorobenzenecarboximidamide

Cat. No.: B14114932
M. Wt: 228.26 g/mol
InChI Key: LIFMDZWDVFFPPY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-4-fluorobenzenecarboximidamide typically involves the reaction of 4-fluorobenzonitrile with benzylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize the reaction conditions and maximize output. The use of automated systems for monitoring and controlling the reaction parameters is common to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-4-fluorobenzenecarboximidamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines .

Scientific Research Applications

N-Benzyl-4-fluorobenzenecarboximidamide has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzyl-4-fluorobenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-4-chlorobenzenecarboximidamide
  • N-Benzyl-4-bromobenzenecarboximidamide
  • N-Benzyl-4-methylbenzenecarboximidamide

Uniqueness

N-Benzyl-4-fluorobenzenecarboximidamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C14H13FN2

Molecular Weight

228.26 g/mol

IUPAC Name

N'-benzyl-4-fluorobenzenecarboximidamide

InChI

InChI=1S/C14H13FN2/c15-13-8-6-12(7-9-13)14(16)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,16,17)

InChI Key

LIFMDZWDVFFPPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN=C(C2=CC=C(C=C2)F)N

Origin of Product

United States

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